Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
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Overview
Description
Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C7H14Cl3O4P. It contains 29 atoms, including 14 hydrogen atoms, 7 carbon atoms, 4 oxygen atoms, 1 phosphorus atom, and 3 chlorine atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves several steps. One common method is the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . This method is widely used for the preparation of hydroxybisphosphonates. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus trichloride and phosphoric acids followed by hydrolysis yields hydroxybisphosphonates .
Scientific Research Applications
Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other phosphonate compounds. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of bone diseases such as osteoporosis . In industry, it is used in the production of insecticides and other specialty chemicals .
Mechanism of Action
The mechanism of action of butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This mechanism is similar to that of other organophosphate compounds, which are known for their insecticidal properties.
Comparison with Similar Compounds
Butyl methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate can be compared with other similar compounds, such as methyl (RS)-(2,2,2-trichloro-1-hydroxyethyl)phosphonate acid (desmethylmetrifonate) . Both compounds share similar structural features and chemical properties, but they may differ in their specific applications and effectiveness. For example, desmethylmetrifonate is used as an impurity reference material in pharmaceutical testing .
Properties
CAS No. |
61716-78-7 |
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Molecular Formula |
C7H14Cl3O4P |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-[butoxy(methoxy)phosphoryl]-2,2,2-trichloroethanol |
InChI |
InChI=1S/C7H14Cl3O4P/c1-3-4-5-14-15(12,13-2)6(11)7(8,9)10/h6,11H,3-5H2,1-2H3 |
InChI Key |
WDYSBTYBTRMVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OC |
Origin of Product |
United States |
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